molecular formula C15H24O3 B14473525 1-(Furan-3-yl)-6-hydroxy-4,8-dimethylnonan-1-one CAS No. 72145-16-5

1-(Furan-3-yl)-6-hydroxy-4,8-dimethylnonan-1-one

Cat. No.: B14473525
CAS No.: 72145-16-5
M. Wt: 252.35 g/mol
InChI Key: BROZQMCDYUJKFQ-UHFFFAOYSA-N
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Description

1-(Furan-3-yl)-6-hydroxy-4,8-dimethylnonan-1-one is an organic compound featuring a furan ring, a hydroxy group, and a ketone group. The presence of these functional groups makes it a versatile molecule in organic synthesis and various applications in scientific research. The furan ring, in particular, is known for its aromatic properties and is found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-3-yl)-6-hydroxy-4,8-dimethylnonan-1-one can be achieved through several synthetic routes. One common method involves the condensation of a furan derivative with a suitable aldehyde or ketone, followed by reduction and functional group modifications. For example, the reaction of 3-furaldehyde with a suitable ketone under acidic conditions can yield the desired product. The reaction conditions typically involve the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-yl)-6-hydroxy-4,8-dimethylnonan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.

Major Products

    Oxidation: Formation of 1-(Furan-3-yl)-6-oxo-4,8-dimethylnonan-1-one or 1-(Furan-3-yl)-6-carboxy-4,8-dimethylnonan-1-one.

    Reduction: Formation of 1-(Furan-3-yl)-6-hydroxy-4,8-dimethylnonan-1-ol.

    Substitution: Formation of halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

1-(Furan-3-yl)-6-hydroxy-4,8-dimethylnonan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Furan-3-yl)-6-hydroxy-4,8-dimethylnonan-1-one involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxy and ketone groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-3-carboxaldehyde: A simpler furan derivative with an aldehyde group.

    2,5-Dimethylfuran: A furan derivative with two methyl groups at positions 2 and 5.

    Furan-3-ylmethanol: A furan derivative with a hydroxymethyl group.

Uniqueness

1-(Furan-3-yl)-6-hydroxy-4,8-dimethylnonan-1-one is unique due to its combination of functional groups, which provides a distinct set of chemical and biological properties

Properties

CAS No.

72145-16-5

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

1-(furan-3-yl)-6-hydroxy-4,8-dimethylnonan-1-one

InChI

InChI=1S/C15H24O3/c1-11(2)8-14(16)9-12(3)4-5-15(17)13-6-7-18-10-13/h6-7,10-12,14,16H,4-5,8-9H2,1-3H3

InChI Key

BROZQMCDYUJKFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(C)CCC(=O)C1=COC=C1)O

Origin of Product

United States

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